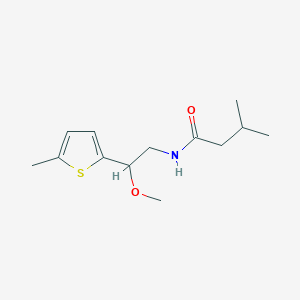

![molecular formula C18H27NO5S B2383840 9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351586-75-8](/img/structure/B2383840.png)

9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

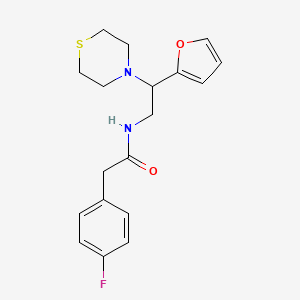

9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, also known as BAY 41-2272, is a chemical compound that belongs to the class of spirohydantoin derivatives. It was first synthesized by Bayer AG in 2001 and has since been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

Prins Cascade Cyclization for Derivative Synthesis A novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This process couples aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This method offers a new pathway for synthesizing compounds with the 1,9-dioxa-4-azaspiro[5.5]undecane structure (Reddy, Medaboina, Sridhar & Singarapu, 2014).

Stereochemistry and Reactivity of α-Bromo Spiroketals Research has explored the bromination of simple spiroketals like 1,7-dioxaspiro-[5.5]undecane. The study examined the stereochemistry of the resulting bromo derivatives and their behavior in dehydrobromination reactions. This work provides insights into the structural aspects and reactivity of spiroketals, contributing to the broader understanding of the chemical behavior of spirocyclic compounds (Lawson, Kitching, Kennard & Byriel, 1993).

Conformational Study of Dioxa-1,3 aza-9 Spiro[5,5]undecanes A conformational study of dioxa-1,3 aza-9 spiro[5,5]undecanes revealed the existence of four distinct conformations (A, B, C, and D). The study showed how the nature of substituents on the dioxane ring influences the conformational landscape of these compounds, providing a detailed understanding of their structural dynamics (Bassus, Anker, Pachéco & Duplan, 1978).

Applications in Chemical Synthesis

Ritter Reaction and Formation of Spirocyclic Systems The study on the Ritter reaction demonstrated the formation of various spirocyclic systems and 3,4-dihydroisoquinoline derivatives. This work highlights the utility of the Ritter reaction in synthesizing structurally diverse spiro compounds, expanding the toolkit for creating complex molecular architectures (Rozhkova, Galata, Vshivkova & Shklyaev, 2013).

Chiral Separation and Configuration Determination

Chiral Separation of Spiro-compounds Research on the chiral separation of spiro compounds underlines their significance in the pharmaceutical industry. The study developed a method to resolve enantiomers of various spiro compounds, a crucial step in synthesizing and studying active pharmaceutical ingredients and other applications in medicinal chemistry (Liang, Guo, Liu & Wei, 2008).

Propiedades

IUPAC Name |

9-(4-ethoxy-3,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-4-22-17-14(2)12-16(13-15(17)3)25(20,21)19-8-6-18(7-9-19)23-10-5-11-24-18/h12-13H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQQGKYMALWHGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)

![benzyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2383761.png)

![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)

![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2383769.png)

![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)

![2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2383777.png)

![2-[(4-bromophenoxy)methyl]-1H-benzimidazole](/img/structure/B2383778.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B2383779.png)